molecular formula C12H14NO4PS B1670779 Ditalimfos CAS No. 5131-24-8

Ditalimfos

Cat. No.: B1670779
CAS No.: 5131-24-8
M. Wt: 299.28 g/mol
InChI Key: MTBZIGHNGSTDJV-UHFFFAOYSA-N
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Description

Ditalimfos, also known as O,O-diethyl phthalimidophosphonothioate, is an organophosphate fungicide. It was primarily used in agriculture to control fungal diseases in crops such as vegetables and fruits. The compound is known for its protective and curative biological activity against powdery mildew and other fungal pathogens .

Biochemical Analysis

Biochemical Properties

It is known that Ditalimfos is a non-systemic fungicide with protective and curative biological activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known to be an acetylcholinesterase inhibitor and neurotoxicant . This suggests that this compound may influence cell function by affecting cell signaling pathways and gene expression related to these processes.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study has reported a method for the determination of this compound using liquid chromatography, suggesting that it can be detected and quantified in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditalimfos is synthesized through the reaction of phthalimide with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphonothioate ester bond. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ditalimfos undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ditalimfos has been used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ditalimfos

This compound is unique due to its specific mode of action as an acetylcholinesterase inhibitor, which distinguishes it from other fungicides that may target different biochemical pathways. Additionally, its non-systemic nature and protective and curative properties make it particularly effective for foliar applications .

Properties

IUPAC Name

2-diethoxyphosphinothioylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBZIGHNGSTDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041902
Record name Ditalimfos
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Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Aldrich MSDS]
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Vapor Pressure

0.00000002 [mmHg]
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CAS No.

5131-24-8
Record name Ditalimfos
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Record name Ditalimfos [ANSI:ISO]
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Record name Ditalimfos
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Record name O,O-diethyl phthalimidophosphonothioate
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Record name DITALIMFOS
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Synthesis routes and methods

Procedure details

A mixture of the 74.06 g (0.5 mole) phthalic anhydride, 33.84 g (0.2 mole) O,O-diethyl phosphoramidothioate and 50.60 g (0.5 mole) triethylamine was heated at 55° C. for 3.5 hours. Eighty three mls of water were added to the stirred mixture and the system was stirred for 10 minutes and then cooled to 25° C. over a one hour period. The solid was filtered, washed with 150 ml water to give the desired compound, O,O-diethyl phthalimidophosphonothioate, purity by GLC. The yield was calculated to be 76% from the phosphoramidothioate.
Quantity
74.06 g
Type
reactant
Reaction Step One
Quantity
33.84 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical methods commonly used to detect and quantify Ditalimfos?

A1: Several analytical methods have been explored for this compound detection and quantification. These include:

  • High-Performance Thin-Layer Chromatography (HPTLC): This technique has been successfully used to separate this compound from other organophosphorus fungicides like Edifenfos and Tolclofos-methyl. Researchers have achieved optimal separation using silica gel plates and mobile phases containing n-hexane and acetone. Densitometric detection at 200 nm, the maximum absorption wavelength for these fungicides, allows for quantification. [, ]
  • Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC): This method provides efficient separation of this compound, particularly when using silica gel 60 RP-18 WF254 plates with varying methanol-water mobile phase compositions. This technique allows for the analysis of separation parameters like ΔRF, RS, α, and RFα. [, , ]
  • Gas Chromatography with Electron Capture Detection (GC-ECD): Combined with magnetic solid-phase extraction (MSPE) using magnetic graphene nanocomposite (G-Fe3O4) as the adsorbent, GC-ECD enables sensitive detection of this compound in environmental water and juice samples. This method exhibits high enrichment factors and low limits of detection. []

Q2: Has this compound been associated with any resistance development in plant pathogens?

A: Yes, there is evidence suggesting that Sphaerotheca fuliginea, a powdery mildew fungus, can develop decreased sensitivity to this compound. [] Furthermore, in Crete, Greece, strains of this fungus exhibiting resistance to this compound, along with benomyl and triforine, have been observed in experimental settings. []

Q3: How does this compound impact earthworm populations in agricultural settings?

A: Studies indicate that the application of this compound, especially when combined with Captan and Binapacryl, can lead to a decrease in earthworm populations in apple orchards. This reduction might be linked to the fungicide's influence on the decomposition rate of leaf litter, which serves as a food source for earthworms. []

Q4: Are there any reported cases of this compound poisoning?

A: While uncommon, there have been documented instances of fatal this compound poisoning. This highlights the need for careful handling, storage, and application of this fungicide, as well as the development of effective analytical methods for its detection in forensic contexts. []

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